molecular formula C20H17N3O6S B11283463 N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide CAS No. 878061-42-8

N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide

Cat. No.: B11283463
CAS No.: 878061-42-8
M. Wt: 427.4 g/mol
InChI Key: SKKCOVUTYVTEOB-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a methoxybenzenesulfonamido group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 4-methoxybenzenesulfonyl chloride, and 3-aminopyridine-5-carboxylic acid. The synthesis might proceed through the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Sulfonamide Formation: The 4-methoxybenzenesulfonyl chloride reacts with an amine group to form the sulfonamide intermediate.

    Coupling Reaction: The benzodioxole intermediate is coupled with the sulfonamide intermediate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide
  • N-(2H-1,3-Benzodioxol-5-YL)-5-(4-chlorobenzenesulfonamido)pyridine-3-carboxamide
  • N-(2H-1,3-Benzodioxol-5-YL)-5-(4-nitrobenzenesulfonamido)pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. The methoxy group, for example, can influence the compound’s reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

878061-42-8

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H17N3O6S/c1-27-16-3-5-17(6-4-16)30(25,26)23-15-8-13(10-21-11-15)20(24)22-14-2-7-18-19(9-14)29-12-28-18/h2-11,23H,12H2,1H3,(H,22,24)

InChI Key

SKKCOVUTYVTEOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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